molecular formula C6H10ClNO B099226 1-Chlorohexahydro-2H-azepin-2-one CAS No. 19434-64-1

1-Chlorohexahydro-2H-azepin-2-one

Cat. No.: B099226
CAS No.: 19434-64-1
M. Wt: 147.6 g/mol
InChI Key: FCWAYYDINOPRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorohexahydro-2H-azepin-2-one is a useful research compound. Its molecular formula is C6H10ClNO and its molecular weight is 147.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Chlorohexahydro-2H-azepin-2-one, also known by its CAS number 19434-64-1, is a cyclic amine compound characterized by a six-membered saturated ring structure. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

This compound has the molecular formula C6H10ClNOC_6H_{10}ClNO and a molecular weight of approximately 145.6 g/mol. Its structure consists of a chlorine atom attached to a saturated azepine ring, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₁₀ClNO
Molecular Weight145.6 g/mol
CAS Number19434-64-1
Chemical StructureStructure

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These studies suggest that the compound disrupts bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies involving various cancer cell lines have revealed that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation.

Key Findings:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The half-maximal inhibitory concentration (IC50) values for these cell lines were determined to be:
Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

These results indicate that this compound may effectively target cancer cells while sparing normal cells, suggesting a potential therapeutic application.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest that the compound may interact with cellular membranes or specific protein targets involved in cell signaling pathways related to apoptosis and microbial resistance.

Case Studies

Several case studies have been documented regarding the use of this compound in therapeutic contexts:

  • Case Study on Antimicrobial Efficacy:
    • A study conducted on wound infections showed that topical application of a formulation containing this compound significantly reduced bacterial load compared to controls.
  • Case Study on Cancer Treatment:
    • In an animal model of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Properties

IUPAC Name

1-chloroazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-8-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWAYYDINOPRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173059
Record name 1-Chlorohexahydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19434-64-1
Record name N-Chlorocaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19434-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorohexahydro-2H-azepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019434641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorohexahydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorohexahydro-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROHEXAHYDRO-2H-AZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3R75W7BP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.